molecular formula C21H22N2O4S B2418290 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868376-09-4

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2418290
CAS No.: 868376-09-4
M. Wt: 398.48
InChI Key: BYVUDGMIXINWAG-DQRAZIAOSA-N
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Description

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a high-purity chemical reagent with the molecular formula C20H20N2O3S, intended for research and development applications . This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, a family of molecules recognized for their significant potential in pharmacological probe development . Its structure features a benzothiazole core, a motif present in compounds with a diverse range of reported bioactivities including antibacterial, anticancer, and anti-inflammatory effects, making it a valuable scaffold for exploring new therapeutic targets . Researchers investigating the zinc-activated channel (ZAC), an atypical member of the Cys-loop receptor superfamily, may find this compound of particular interest. Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective, negative allosteric modulators (antagonists) of ZAC, acting at the low-micromolar range with a mechanism that appears to be state-dependent and non-competitive . This makes such compounds useful pharmacological tools for elucidating the physiological roles of ZAC. The presence of the 3,4,5-trimethoxybenzamide group is a notable structural feature shared with established pharmaceutical agents like the antiemetic drug trimethobenzamide, suggesting potential for interaction with neurologically relevant targets . This compound is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-6-10-23-18-13(2)8-7-9-17(18)28-21(23)22-20(24)14-11-15(25-3)19(27-5)16(12-14)26-4/h6-9,11-12H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUDGMIXINWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4-methyl-2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core.

    Allylation: The next step involves the introduction of the allyl group. This can be accomplished by reacting the benzothiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and solvent choice, are often made to enhance yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide: can be compared with other benzothiazole derivatives such as:

Uniqueness

  • The presence of the allyl, methyl, and trimethoxy groups in this compound imparts unique chemical and biological properties that distinguish it from other benzothiazole derivatives. These substitutions enhance its reactivity and potential applications in various fields.

Biological Activity

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety linked to a trimethoxybenzamide structure. The presence of the allyl and methyl groups contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Tubulin binding leading to apoptosis
A549 (Lung Cancer)15.0Induction of oxidative stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies show effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of similar benzothiazole derivatives. The results indicated that modifications in the benzothiazole structure could enhance cytotoxicity against cancer cells by increasing binding affinity to tubulin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazole derivatives, revealing that compounds with similar structural features exhibited potent antibacterial effects against resistant strains .

Q & A

Q. What are the standard synthetic routes for (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide, and what are the critical reaction conditions?

Synthesis typically involves condensation of 3,4,5-trimethoxybenzoyl chloride with a substituted thiazole amine precursor under basic conditions. Critical steps include controlling the Z-configuration via imine formation, often using glacial acetic acid as a catalyst and refluxing in ethanol (e.g., 70% yield achieved in using ethyl 2-amino thiazole-4-carboxylate). Allylation at the 3-position requires temperature control to prevent isomerization .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

1H NMR is crucial for confirming the Z-configuration, as imine protons resonate around δ11.43 ppm (Figure S3 in ). NOESY validates spatial proximity between the allyl group and thiazole ring. HRMS (e.g., ) confirms molecular weight, while 13C NMR verifies carbonyl (δ~165 ppm) and methoxy groups (δ~55 ppm) .

Q. What preliminary biological activities have been reported for this compound, and what assay models were used?

Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus via broth microdilution in ) and α-glucosidase inhibition (IC50 values using fluorogenic substrates in ). Docking studies ( ) predict enzyme-target interactions .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?

Solvent polarity (e.g., DMF instead of ethanol) and catalyst choice (p-TsOH over AcOH) enhance imine formation. Mild acidic conditions (e.g., HCl/dioxane at 30°C in ) preserve stereochemistry. Kinetic monitoring via TLC () ensures optimal conversion .

Q. What mechanistic insights explain the α-glucosidase inhibitory activity of this compound?

Docking studies ( ) indicate the trimethoxybenzamide group forms hydrogen bonds with catalytic residues (e.g., Asp214). The thiazole ring’s planarity enables π-π stacking with Tyr313, while the allyl group modulates hydrophobic interactions in the enzyme’s pocket .

Q. How can contradictory reports on this compound’s antimicrobial efficacy across studies be resolved?

Discrepancies arise from strain variability (ATCC vs. clinical isolates in ) or assay protocols. Standardizing CLSI guidelines and performing checkerboard synergy assays ( ) can clarify intrinsic activity .

Q. What computational strategies are employed to predict the binding affinity of this compound with therapeutic targets?

Docking simulations (AutoDock Vina in ) use DFT-optimized geometries. Molecular dynamics (MD) simulations (100 ns) assess complex stability, with binding free energy calculated via MM-PBSA .

Q. How do structural modifications at the 3-allyl and 4-methyl positions affect bioactivity?

SAR studies () show allyl chain elongation reduces antifungal activity (e.g., MIC increases from 8 µg/mL to >64 µg/mL) but improves solubility. Methyl substitution at C4 enhances metabolic stability (t1/2 > 6h in ), while bulkier groups disrupt target binding .

Q. What are the primary degradation pathways of this compound under physiological conditions, and how can stability be enhanced?

Oxidative degradation of the allyl group ( ) and imine bond hydrolysis are predominant. Cyclopropanation of the allyl moiety () or PEG-based formulations improve plasma stability (e.g., >90% remaining after 24h) .

Q. How is regioselectivity achieved during the introduction of the 3,4,5-trimethoxybenzamide group onto the thiazole ring?

Directed ortho-metalation ( ) using LDA ensures amidation at the 2-position. Protecting group strategies (e.g., SEM for thiazole NH) prevent undesired N-acylation, as described in .

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